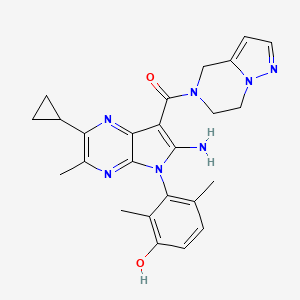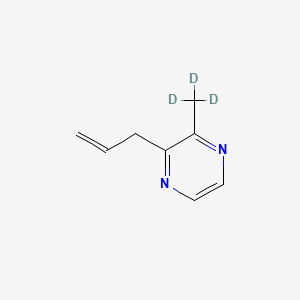
2-Allyl-3-methylpyrazine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allyl-3-methylpyrazine-d3 is a deuterated labeled compound of 2-Allyl-3-methylpyrazine. It is a stable isotope used primarily in scientific research. The deuterium labeling allows for the tracking and quantification of the compound in various chemical and biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-3-methylpyrazine-d3 involves the incorporation of deuterium into the 2-Allyl-3-methylpyrazine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Allyl-3-methylpyrazine-d3 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: N-bromosuccinimide (NBS)
Major Products Formed
Oxidation: Oxidized derivatives of this compound
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives at the benzylic position
Aplicaciones Científicas De Investigación
2-Allyl-3-methylpyrazine-d3 is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Allyl-3-methylpyrazine-d3 involves its incorporation into chemical and biological systems as a tracer. The deuterium labeling allows for the precise tracking of the compound through various pathways. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Allyl-3-methylpyrazine: The non-deuterated form of the compound.
2-Allyl-3-ethylpyrazine: A similar compound with an ethyl group instead of a methyl group.
2-Allyl-3-propylpyrazine: A similar compound with a propyl group instead of a methyl group.
Uniqueness
2-Allyl-3-methylpyrazine-d3 is unique due to its deuterium labeling, which provides distinct advantages in tracer studies. The deuterium atoms allow for the precise tracking and quantification of the compound, making it valuable in various research applications .
Propiedades
Fórmula molecular |
C8H10N2 |
|---|---|
Peso molecular |
137.20 g/mol |
Nombre IUPAC |
2-prop-2-enyl-3-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C8H10N2/c1-3-4-8-7(2)9-5-6-10-8/h3,5-6H,1,4H2,2H3/i2D3 |
Clave InChI |
AQCVFCFCPBWGSY-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=NC=CN=C1CC=C |
SMILES canónico |
CC1=NC=CN=C1CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12368271.png)

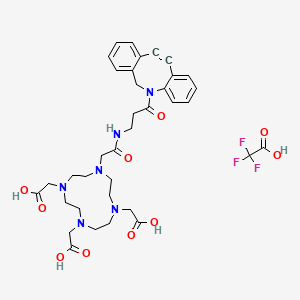
![[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol](/img/structure/B12368276.png)
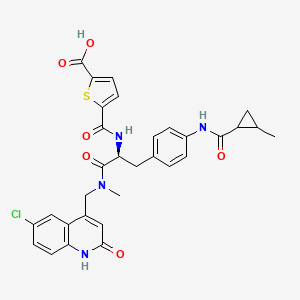
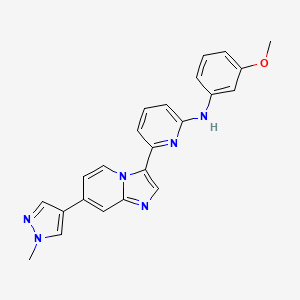
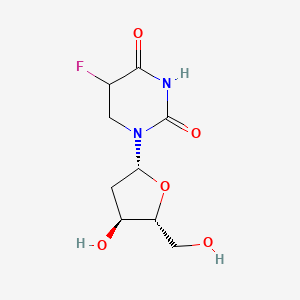

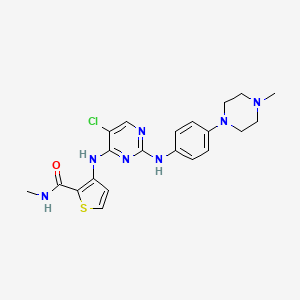
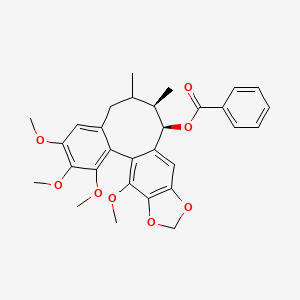
![(2S,3S,4S,5R,6S)-6-[2-[[3-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoylamino]methyl]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12368315.png)
![2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12368325.png)

